molecular formula C3H7NO B3423746 N-Methyl(~15~N)acetamide CAS No. 31685-41-3

N-Methyl(~15~N)acetamide

Cat. No.: B3423746
CAS No.: 31685-41-3
M. Wt: 73.09 g/mol
InChI Key: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
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Description

N-Methyl(~15~N)acetamide is an organic compound with the molecular formula C3H7NO. It is a derivative of acetamide where one of the hydrogen atoms on the nitrogen is replaced by a methyl group. This compound is known for its use as a solvent and an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl(~15~N)acetamide can be synthesized through the reaction of acetic acid with methylamine. The reaction typically occurs at a temperature range of 70-80°C for about 2 hours. The process involves aminating, evaporating water, evaporating acid, and fractionating the product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the dehydration of acetic acid and methylamine. This method is suitable for large-scale production due to its efficiency and minimal corrosion to apparatus .

Chemical Reactions Analysis

Types of Reactions: N-Methyl(~15~N)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids and Bases: Used in hydrolysis reactions.

    Nitrous Acid: Used to form nitroso compounds.

    Acetic Anhydride: Used in the formation of N-methyl diacetamide.

Major Products:

Mechanism of Action

The mechanism of action of N-Methyl(~15~N)acetamide involves its ability to form hydrogen bonds, which is crucial in protein interactions. It can act as a ligand in various chemical reactions, facilitating the formation of complex compounds .

Comparison with Similar Compounds

    Acetamide: The parent compound, which lacks the methyl group on the nitrogen.

    N,N-Dimethylacetamide: Contains two methyl groups on the nitrogen.

    N-Methyl-N-(trimethylsilyl)acetamide: A derivative with a trimethylsilyl group

Uniqueness: N-Methyl(~15~N)acetamide is unique due to its specific hydrogen bonding capabilities and its role as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its ability to act as a solvent and reagent in organic synthesis further distinguishes it from similar compounds .

Properties

IUPAC Name

N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLUUHNLEMFGTQ-AZXPZELESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15NH]C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745785
Record name N-Methyl(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31685-41-3
Record name Acetamide-15N, N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31685-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31685-41-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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